molecular formula C14H20ClNS B14562790 4H-1,3-Benzothiazine, 2,4,4-triethyl-, hydrochloride CAS No. 61982-22-7

4H-1,3-Benzothiazine, 2,4,4-triethyl-, hydrochloride

Cat. No.: B14562790
CAS No.: 61982-22-7
M. Wt: 269.8 g/mol
InChI Key: XVLRUSOUMCCTDB-UHFFFAOYSA-N
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Description

4H-1,3-Benzothiazine, 2,4,4-triethyl-, hydrochloride is a heterocyclic compound that features a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzothiazine, 2,4,4-triethyl-, hydrochloride typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure, often promoted by concentrated sulfuric acid, to yield the desired benzothiazine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzothiazine, 2,4,4-triethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene or thiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-1,3-Benzothiazine, 2,4,4-triethyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Benzothiazine, 2,4,4-triethyl-, hydrochloride is unique due to its specific substituents and the resulting biological activities

Properties

CAS No.

61982-22-7

Molecular Formula

C14H20ClNS

Molecular Weight

269.8 g/mol

IUPAC Name

2,4,4-triethyl-1,3-benzothiazine;hydrochloride

InChI

InChI=1S/C14H19NS.ClH/c1-4-13-15-14(5-2,6-3)11-9-7-8-10-12(11)16-13;/h7-10H,4-6H2,1-3H3;1H

InChI Key

XVLRUSOUMCCTDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(C2=CC=CC=C2S1)(CC)CC.Cl

Origin of Product

United States

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